Ammonium nonadecafluorodecanoate
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Overview
Description
Ammonium nonadecafluorodecanoate is a chemical compound with the molecular formula C10H4F19NO2 . It is a white crystalline solid known for its high thermal and chemical stability. This compound is part of the perfluorinated carboxylate family and is primarily used as a surfactant and lubricant in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium nonadecafluorodecanoate is typically synthesized by reacting decanoic acid with fluorinated alcohols under basic conditions, such as ammonia. The reaction involves the substitution of hydrogen atoms in the decanoic acid with fluorine atoms, resulting in the formation of the perfluorinated compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using decanoic acid and fluorinated alcohols. The reaction is carried out in the presence of ammonia, which acts as a catalyst and helps in the formation of the ammonium salt. The product is then purified through crystallization and filtration processes to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Ammonium nonadecafluorodecanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically use reagents such as alkali metals or organometallic compounds.
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, using reagents like hydrogen peroxide or sodium borohydride.
Major Products: The major products formed from these reactions depend on the type of substitution or functional group introduced. For example, substitution with alkali metals can produce metal perfluorodecanoates, while reactions with organometallic compounds can yield various organofluorine derivatives .
Scientific Research Applications
Ammonium nonadecafluorodecanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ammonium nonadecafluorodecanoate involves its interaction with molecular targets through its fluorinated chain. The compound’s high electronegativity and chemical stability allow it to interact with various molecular pathways, potentially altering their function. These interactions are still under investigation, particularly in the context of its use in drug delivery and other biomedical applications .
Comparison with Similar Compounds
Nonadecafluorodecanoic acid (PFDA): This compound is structurally similar but lacks the ammonium group.
Ammonium pentadecafluorooctanoate (APFO): Another perfluorinated compound with a shorter carbon chain, used in similar applications but with different chemical properties.
Uniqueness: Ammonium nonadecafluorodecanoate is unique due to its longer carbon chain and the presence of an ammonium group, which enhances its solubility in certain solvents and its effectiveness as a surfactant and lubricant .
Properties
CAS No. |
3108-42-7 |
---|---|
Molecular Formula |
C10H4F19NO2 |
Molecular Weight |
531.11 g/mol |
IUPAC Name |
azane;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoic acid |
InChI |
InChI=1S/C10HF19O2.H3N/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29;/h(H,30,31);1H3 |
InChI Key |
CQLZEWXXRJJDKG-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N |
Key on ui other cas no. |
3108-42-7 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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